4-Ethyl-piperazine-2-carboxylic acid methyl ester
Overview
Description
4-Ethyl-piperazine-2-carboxylic acid methyl ester is a chemical compound belonging to the class of piperazine derivatives. Piperazines are six-membered heterocyclic compounds containing two nitrogen atoms at opposite positions in the ring. This particular compound is characterized by the presence of an ethyl group at the 4-position of the piperazine ring and a methyl ester group attached to the 2-carboxylic acid moiety.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with piperazine-2-carboxylic acid as the starting material.
Ethylation: The piperazine ring is ethylated using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.
Esterification: The carboxylic acid group is then esterified using methanol in the presence of a catalyst such as sulfuric acid or an acid chloride reagent.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also considered.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the conversion of the ethyl group to an ethyl ester.
Reduction: Reduction reactions can be performed to convert the ester group to an alcohol.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides and strong bases or acids.
Major Products Formed:
Oxidation: Ethyl ester derivatives.
Reduction: Piperazine-2-carboxylic acid methyl alcohol.
Substitution: Various alkylated or arylated piperazine derivatives.
Scientific Research Applications
4-Ethyl-piperazine-2-carboxylic acid methyl ester has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of biological systems, particularly in the development of new pharmaceuticals.
Medicine: The compound has potential therapeutic applications, including as an intermediate in the synthesis of drugs targeting various diseases.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-ethyl-piperazine-2-carboxylic acid methyl ester exerts its effects depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved would vary based on the specific context of its use.
Comparison with Similar Compounds
Piperazine-2-carboxylic acid methyl ester
Ethyl piperazine-2-carboxylate
Piperazine-2-carboxylic acid ethyl ester
Uniqueness: 4-Ethyl-piperazine-2-carboxylic acid methyl ester is unique due to the presence of the ethyl group at the 4-position, which can influence its chemical reactivity and biological activity compared to its analogs.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its synthesis, reactions, and applications highlight its importance in both research and industry.
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Properties
IUPAC Name |
methyl 4-ethylpiperazine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c1-3-10-5-4-9-7(6-10)8(11)12-2/h7,9H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJCGETJITKWKRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCNC(C1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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